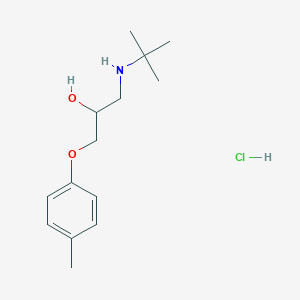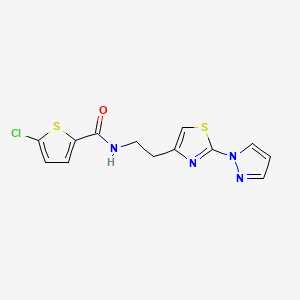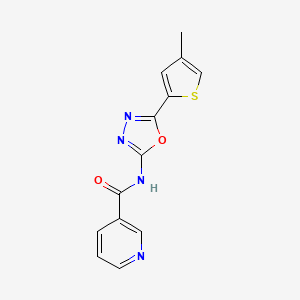
1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride, commonly known as TPA, is a chemical compound with potential applications in the field of scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. TPA has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
科学的研究の応用
TPA has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. TPA has also been studied for its potential use in the treatment of cardiovascular diseases, as it has been found to exhibit vasodilatory effects. Additionally, TPA has been studied for its potential use in the treatment of cancer, as it has been found to exhibit cytotoxic effects on cancer cells.
作用機序
The mechanism of action of TPA involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting the COX enzyme, TPA reduces the production of prostaglandins, resulting in its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
TPA has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic effects, as well as vasodilatory effects. TPA has also been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments.
実験室実験の利点と制限
One of the advantages of using TPA in lab experiments is its potential to exhibit anti-inflammatory and analgesic effects, making it a useful tool for studying pain and inflammation. Additionally, TPA has been found to exhibit vasodilatory effects, making it a useful tool for studying cardiovascular diseases. However, one of the limitations of using TPA in lab experiments is its potential cytotoxic effects, which may limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on TPA. One potential direction is the development of new drugs for the treatment of pain and inflammation based on the anti-inflammatory and analgesic effects of TPA. Another potential direction is the development of new drugs for the treatment of cardiovascular diseases based on the vasodilatory effects of TPA. Additionally, further research is needed to determine the potential of TPA as a cancer treatment.
合成法
The synthesis of TPA involves the reaction of tert-butylamine with 3-(p-tolyloxy)propan-2-ol in the presence of hydrochloric acid. The reaction yields 1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride as a white crystalline powder.
特性
IUPAC Name |
1-(tert-butylamino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-11-5-7-13(8-6-11)17-10-12(16)9-15-14(2,3)4;/h5-8,12,15-16H,9-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNNVBSNFOEZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(Acetylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2849572.png)
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2849573.png)

![2-(2-Bicyclo[2.1.1]hexanyl)ethanamine;hydrochloride](/img/structure/B2849578.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2849579.png)


![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide](/img/structure/B2849583.png)
![3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1lambda-thietane-1,1-dione](/img/structure/B2849584.png)

![N-(1-benzylpiperidin-4-yl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2849590.png)
![Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2849591.png)